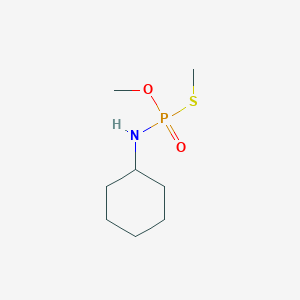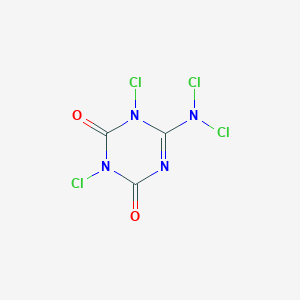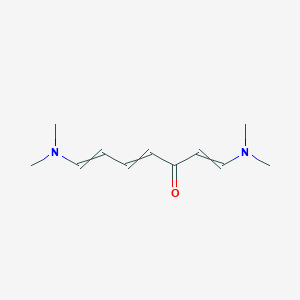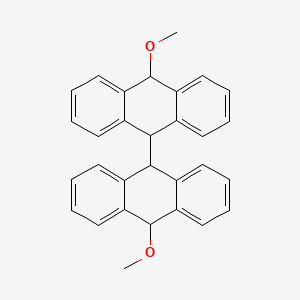![molecular formula C4H11N3O2S B14476296 N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide CAS No. 69276-91-1](/img/structure/B14476296.png)
N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide is a hydrazone derivative known for its unique chemical structure and properties. This compound is part of the Schiff base family, which is characterized by the presence of an azomethine group (-NHN=CH-).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide typically involves the condensation of a hydrazine derivative with an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
Step 1: Dissolve the hydrazine derivative in ethanol.
Step 2: Add the aldehyde or ketone to the solution.
Step 3: Heat the mixture under reflux for several hours.
Step 4: Cool the reaction mixture and isolate the product by filtration or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonamides, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to form stable complexes with metal ions.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide involves its interaction with molecular targets such as enzymes and metal ions. The azomethine group plays a crucial role in binding to metal ions, forming stable complexes that can inhibit enzyme activity or catalyze specific reactions. The compound’s ability to form hydrogen bonds and coordinate with metal centers is key to its biological and chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2-hydroxyphenyl)methylidene]isonicotinohydrazide
Uniqueness
N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide is unique due to its specific hydrazone structure, which imparts distinct chemical reactivity and binding properties. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it suitable for specific applications in catalysis, medicinal chemistry, and materials science .
Propiedades
Número CAS |
69276-91-1 |
|---|---|
Fórmula molecular |
C4H11N3O2S |
Peso molecular |
165.22 g/mol |
Nombre IUPAC |
N-(dimethylamino)-N'-methylsulfonylmethanimidamide |
InChI |
InChI=1S/C4H11N3O2S/c1-7(2)5-4-6-10(3,8)9/h4H,1-3H3,(H,5,6) |
Clave InChI |
SJTQTWZNOKEMKQ-UHFFFAOYSA-N |
SMILES isomérico |
CN(C)N/C=N/S(=O)(=O)C |
SMILES canónico |
CN(C)NC=NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-2-cyano-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}prop-2-enamide](/img/structure/B14476228.png)

![2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol](/img/structure/B14476246.png)
![Carbamic acid, [2-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14476253.png)


![N-[(Hydroxymethoxy)methyl]octadecanamide](/img/structure/B14476261.png)


![2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14476287.png)



